molecular formula C18H21NO3 B268263 N-(3-isopropoxyphenyl)-2-phenoxypropanamide

N-(3-isopropoxyphenyl)-2-phenoxypropanamide

Cat. No. B268263
M. Wt: 299.4 g/mol
InChI Key: HEGSFNOFVGIFQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

IPP is a white crystalline solid that belongs to the class of amides. It has a molecular formula of C19H21NO3 and a molecular weight of 311.38 g/mol. IPP has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic effects, making it a promising candidate for various scientific research applications.

Mechanism of Action

IPP exerts its effects by modulating various signaling pathways in the body. It inhibits the activity of enzymes, such as cyclooxygenase-2 and matrix metalloproteinases, that are involved in the production of pro-inflammatory mediators. IPP also blocks the activity of growth factors, such as vascular endothelial growth factor, that are involved in tumor growth and angiogenesis. Additionally, IPP reduces oxidative stress and inflammation by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase.
Biochemical and physiological effects:
IPP has been found to exhibit a range of biochemical and physiological effects. It reduces the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and inhibits the activity of enzymes, such as cyclooxygenase-2 and matrix metalloproteinases, that are involved in the production of pro-inflammatory mediators. IPP also blocks the activity of growth factors, such as vascular endothelial growth factor, that are involved in tumor growth and angiogenesis. Furthermore, IPP reduces oxidative stress and inflammation by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase.

Advantages and Limitations for Lab Experiments

IPP has several advantages as a research tool. It is a potent inhibitor of various enzymes and growth factors, making it a useful tool for studying the mechanisms of inflammation, tumor growth, and angiogenesis. IPP is also relatively stable and easy to synthesize, making it a cost-effective research tool. However, IPP has some limitations as a research tool. It has low solubility in water, which can make it difficult to use in certain experiments. Additionally, IPP has not been extensively studied in vivo, which limits its potential applications in animal models.

Future Directions

There are several future directions for research on IPP. One area of interest is the development of more potent and selective inhibitors of specific enzymes and growth factors. Another area of interest is the study of IPP in animal models to determine its efficacy and safety in vivo. Additionally, IPP could be used in combination with other drugs to enhance its therapeutic effects. Finally, the potential use of IPP in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease, could be explored.

Synthesis Methods

IPP can be synthesized through a multi-step process starting from 3-isopropoxyphenol and phenoxyacetyl chloride. The reaction involves the use of a base, such as sodium hydride, and a solvent, such as dimethylformamide. The final product is purified through recrystallization using a suitable solvent.

Scientific Research Applications

IPP has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. IPP has also been shown to inhibit tumor growth and angiogenesis by blocking the activity of vascular endothelial growth factor receptor 2. Furthermore, IPP has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

Product Name

N-(3-isopropoxyphenyl)-2-phenoxypropanamide

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

2-phenoxy-N-(3-propan-2-yloxyphenyl)propanamide

InChI

InChI=1S/C18H21NO3/c1-13(2)21-17-11-7-8-15(12-17)19-18(20)14(3)22-16-9-5-4-6-10-16/h4-14H,1-3H3,(H,19,20)

InChI Key

HEGSFNOFVGIFQK-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=CC(=C1)NC(=O)C(C)OC2=CC=CC=C2

Canonical SMILES

CC(C)OC1=CC=CC(=C1)NC(=O)C(C)OC2=CC=CC=C2

Origin of Product

United States

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